molecular formula C15H9Cl2N3O3 B11510599 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole

2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole

Cat. No.: B11510599
M. Wt: 350.2 g/mol
InChI Key: ZNOGZNAWPPGXBU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a nitrophenylmethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 4-nitrobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

    Cyclization: Phosphorus oxychloride (POCl₃), acetic anhydride (Ac₂O)

Major Products

    Reduction: 2-(2,4-Dichlorophenyl)-5-[(4-aminophenyl)methyl]-1,3,4-oxadiazole

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. Research has focused on their use as anti-inflammatory, anticancer, and antiviral agents. The presence of both dichlorophenyl and nitrophenyl groups contributes to its biological activity.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for formulations that target specific pests and weeds.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole stands out due to the presence of the nitrophenylmethyl group, which enhances its reactivity and potential biological activity. This unique structural feature allows for a broader range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H9Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H9Cl2N3O3/c16-10-3-6-12(13(17)8-10)15-19-18-14(23-15)7-9-1-4-11(5-2-9)20(21)22/h1-6,8H,7H2

InChI Key

ZNOGZNAWPPGXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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